4-Hydroxy-7-methoxyquinoline

Description

BenchChem offers high-quality 4-Hydroxy-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

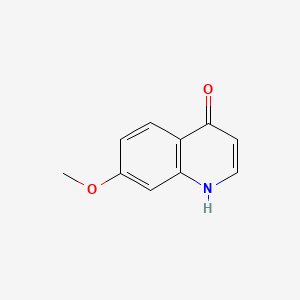

IUPAC Name |

7-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUPXNZWBGZRQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002480 |

Source

|

| Record name | 7-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82121-05-9 |

Source

|

| Record name | 7-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Tautomeric Equilibrium of 4-Hydroxy-7-methoxyquinoline in Solution

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-Hydroxy-7-methoxyquinoline (4H7MQ). While often cataloged as a "hydroxy" species, this molecule predominantly exists as 7-methoxyquinolin-4(1H)-one in solution. This distinction is not merely semantic; it fundamentally alters solubility profiles, binding kinetics, and spectroscopic behavior in drug development pipelines. This guide details the thermodynamic drivers of this equilibrium, provides self-validating characterization protocols, and explores the implications for medicinal chemistry.

Part 1: Mechanistic Fundamentals

The "Identity Crisis": Enol vs. Keto

The core phenomenon governing 4H7MQ is the prototropic tautomerism between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

-

The Enol Form (4-Hydroxy): Characterized by a hydroxyl group at position 4 and a fully aromatic pyridine ring. This form is often favored in the gas phase or extremely non-polar environments where solvation of the polar carbonyl is absent.

-

The Keto Form (4-Quinolone): Characterized by a carbonyl at position 4 and a protonated nitrogen (N-H) at position 1. While this disrupts the aromaticity of the pyridine ring, the high solvation energy of the polar amide-like moiety and the resonance stabilization of the vinylogous amide system typically make this the thermodynamic minimum in solution.

The 7-Methoxy Influence

The methoxy group at position 7 acts as a strong

-

Impact on Equilibrium: This donation increases the electron density at the carbonyl oxygen (in the keto form) and the hydroxyl oxygen (in the enol form). Crucially, it stabilizes the positive charge character on the Nitrogen in the keto resonance structures, further shifting the equilibrium toward the keto (quinolone) form in polar media.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathway and the resonance stabilization provided by the 7-OMe group.

Part 2: Solvent-Dependent Thermodynamics

The position of the equilibrium (

Solvatochromic Shifts

The keto form is significantly more polar (dipole moment

| Solvent Class | Representative Solvent | Dominant Species | Mechanism of Stabilization |

| Protic Polar | Water, Methanol | Keto (>99%) | Strong H-bonding to the Carbonyl O and N-H. |

| Aprotic Polar | DMSO, DMF | Keto (>95%) | High dielectric constant stabilizes the polar zwitterionic resonance contributor. |

| Non-Polar | Chloroform, Toluene | Mixed/Keto | Equilibrium may shift slightly, but intermolecular dimerization of the keto form often persists. |

| Gas Phase | (Vacuum) | Enol | Absence of solvation energy restores full aromaticity preference. |

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, researchers must validate the tautomeric state of their specific sample. Do not assume the label on the bottle is accurate regarding the structure.

Protocol A: NMR Validation (The "Gold Standard")

This protocol differentiates the species based on the presence of the N-H proton and the Carbonyl carbon.

Sample Preparation: Dissolve 5-10 mg of 4H7MQ in 0.6 mL of DMSO-

Step-by-Step Workflow:

-

Run

H NMR:-

Scan Range: -2 to 16 ppm.

-

Target Signal: Look for a broad singlet between 11.0 – 13.0 ppm .

-

Interpretation: Presence of this signal confirms the N-H (Keto form). The Enol O-H typically appears higher field or exchanges rapidly.

-

-

Run

C NMR:-

Target Signal: Look for the C4 carbon.

-

Interpretation: A signal at ~175-178 ppm indicates a Carbonyl (C=O, Keto). A signal at ~160-165 ppm indicates a C-OH (Enol).

-

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the N-H signal. If NOE is observed at the C8-H and C2-H positions, the proton is located on the nitrogen.

-

Protocol B: UV-Vis Solvatochromism

UV-Vis provides a rapid assessment of electronic state changes.

Methodology:

-

Prepare a stock solution (

M) in Methanol. -

Dilute to

M in three solvents: Water (pH 7), Acetonitrile, and Cyclohexane. -

Observation:

-

Keto Form: Distinct absorption bands often red-shifted due to conjugation with the carbonyl.

-

Isosbestic Point: If titrating between solvents reveals a clean isosbestic point, it confirms a two-state equilibrium without degradation.

-

Analytical Decision Tree

Part 4: Implications for Drug Development

Understanding this equilibrium is critical for Structure-Activity Relationship (SAR) studies.

Binding Affinity (Docking)

-

H-Bond Donor vs. Acceptor: If you model the drug as the enol form, you assume the Nitrogen is a H-bond acceptor (lone pair available). In reality, the dominant keto form has a protonated Nitrogen (H-bond donor). This reversal can lead to false negatives in virtual screening.

-

Recommendation: Always dock the keto (4-quinolone) tautomer unless the binding pocket is extremely hydrophobic and known to catalyze tautomerization.

Membrane Permeability

-

The neutral enol form is more lipophilic (higher LogP) and theoretically permeates membranes better.

-

However, the "chameleonic" nature of the molecule allows it to potentially desolvate and adopt the enol-like character during the transition through the lipid bilayer, re-equilibrating to the keto form in the aqueous cytosol. This property often enhances bioavailability compared to fixed cations.

References

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. (2025). Detailed NMR and X-ray analysis of quinolone tautomers.

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. PubMed. (2015). Investigation of substituent effects on tautomeric preference using DFT and spectroscopy.

-

Tautomerism in 7-hydroxyquinoline: A Combined Experimental and Theoretical Study. PubMed. (2011). Analysis of solvent-dependent proton transfer and ESIPT mechanisms.

-

Excited-state intramolecular proton transfer in phenol–quinoline. RSC Publishing. (2015). Theoretical insights into proton transfer barriers and skeletal deformation.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. Theoretical and experimental chemical shift values for quinolone derivatives.

Comprehensive Safety & Toxicity Assessment: 4-Hydroxy-7-methoxyquinoline

Technical Guide for Drug Development & Safety Assessment

Part 1: Executive Summary & Substance Identity

4-Hydroxy-7-methoxyquinoline (also known as 7-methoxyquinolin-4(1H)-one) is a critical heterocyclic intermediate, primarily utilized as a Key Starting Material (KSM) in the synthesis of tyrosine kinase inhibitors (TKIs) such as Lenvatinib .

From a safety perspective, this compound presents a specific toxicological challenge: it possesses the quinoline core , a structural alert for genotoxicity, yet contains a 4-hydroxyl group which often mitigates DNA intercalation potential via tautomerization. This guide provides a risk-based assessment strategy, focusing on its classification as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines and its metabolic fate.

Chemical Identity Table

| Parameter | Detail |

| CAS Number | 5852-83-5 |

| IUPAC Name | 7-methoxyquinolin-4-ol (or 7-methoxy-1H-quinolin-4-one) |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Key Functional Groups | Quinoline ring, Methoxy (-OCH₃), Hydroxyl (-OH) / Carbonyl (=O) |

| Tautomerism | Exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] The keto form typically predominates in solution. |

| Solubility | Low in water; soluble in DMSO, DMF, and hot alcohols. |

Part 2: Toxicological Profile & Risk Assessment

Genotoxicity & Mutagenicity (Critical Assessment)

The most significant safety concern for 4-Hydroxy-7-methoxyquinoline is its potential mutagenicity. Unsubstituted quinoline is a known mutagen (Ames positive) and hepatocarcinogen.

-

Structural Alert: The quinoline ring system is a "Cohort of Concern" alerting structure.

-

Mechanism of Action: Metabolic activation (epoxidation) across the 2,3-double bond can form an electrophilic epoxide capable of alkylating DNA.

-

Mitigating Factor (The 4-OH Effect): The presence of the oxygen at position 4 (tautomerizing to the ketone) disrupts the aromaticity of the pyridine ring in the quinoline system. This electronic alteration generally reduces the potential for 2,3-epoxidation compared to the parent quinoline.

-

Regulatory Status: Under ICH M7 , this compound must be treated as a Class 3 impurity (Alerting structure, unrelated to the drug substance, no mutagenicity data available) unless empirical data proves otherwise. Action: An Ames test (OECD 471) is mandatory.

Acute Toxicity & Irritation

-

Acute Oral Toxicity: Predicted to be Class 4 (GHS) or Class 3 depending on purity. Estimated LD50 > 300–2000 mg/kg (Rat).

-

Read-Across: 7-Hydroxyquinoline has an LD50 (mouse, ip) of ~200 mg/kg. The methoxy group typically reduces acute toxicity slightly compared to the free phenol.

-

-

Skin/Eye Irritation: High probability of Category 2 (Skin Irritant) and Category 2A (Eye Irritant). The phenolic nature (in enol form) and basic nitrogen contribute to mucosal irritation.

Metabolic Fate (ADME)

The metabolism of this compound is driven by Phase I oxidation and Phase II conjugation.

-

Phase I: O-Demethylation at the 7-position is the primary clearance pathway, likely mediated by CYP2D6 or CYP3A4 . This yields 4,7-dihydroxyquinoline.

-

Phase II: Glucuronidation of the 4-OH (or 4-keto oxygen) and the newly formed 7-OH.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation pathway of 4-Hydroxy-7-methoxyquinoline, highlighting the activation and detoxification steps.

Caption: Predicted metabolic fate showing the major detoxification route (O-demethylation) vs. the theoretical bioactivation route (epoxidation) responsible for potential genotoxicity.

Part 4: Occupational Safety & Handling

Control Banding: Based on the PGI status and irritant properties, this material should be handled as OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³).

| Hazard Category | Recommendation |

| Engineering Controls | Handle only in a chemical fume hood or localized exhaust enclosure. Use a glove box for weighing powders >10g. |

| Respiratory Protection | P95/P100 particulate respirator (US) or FFP3 (EU) required if dust generation is possible outside containment. |

| Dermal Protection | Double nitrile gloves (0.11 mm min thickness). Tyvek® lab coat or sleeve covers to prevent wrist exposure. |

| Decontamination | Wipe surfaces with 10% bleach (oxidizes the quinoline ring) followed by detergent and water. |

Part 5: Experimental Protocols for Safety Validation

To validate the safety profile for regulatory filing (IND/NDA), the following protocols are standard.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To definitively confirm or refute the genotoxic potential of the quinoline core.

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.[2]

-

Metabolic Activation: Conduct assays with (+S9) and without (-S9) Aroclor-1254 induced rat liver S9 fraction. (Crucial for quinolines which require metabolic activation).

-

Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Vehicle: DMSO (Dimethyl sulfoxide).

-

Criteria: A ≥2-fold increase in revertant colonies (TA98/TA100) or ≥3-fold (TA1535/1537) indicates a positive result.

-

Interpretation:

-

Positive: Must be controlled to TTC levels (<1.5 µ g/day ) in final drug.

-

Negative: Can be treated as a standard impurity (ICH Q3A/B limits).

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish a baseline for acute cellular toxicity.

-

Cell Line: HepG2 (Human liver carcinoma) - chosen due to hepatic metabolism relevance.

-

Seeding: 1 x 10⁴ cells/well in 96-well plates; incubate 24h.

-

Treatment: Treat with 4-Hydroxy-7-methoxyquinoline (0.1 – 1000 µM) for 24h and 48h.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

-

Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link

-

Eisai Co., Ltd. Lenvatinib Mesylate (Lenvima) Prescribing Information. (Contains data on impurities and structural analogs).[4] Link

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Quinoline (CAS No. 91-22-5). (Foundational data on the quinoline scaffold toxicity).[3][4][5] Link

-

PubChem. Compound Summary: 7-Methoxy-4-quinolinol. National Library of Medicine. Link

-

European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives. (General classification data for quinoline class). Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the ¹H NMR Spectroscopic Analysis of 4-Hydroxy-7-methoxyquinoline

Introduction: 4-Hydroxy-7-methoxyquinoline, a key heterocyclic compound, serves as a vital intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Its structural integrity and purity are paramount for the efficacy and safety of the final products. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such organic compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis of 4-Hydroxy-7-methoxyquinoline, covering everything from sample preparation to in-depth spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

Core Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each proton.[2] This sensitivity allows us to deduce the structure of a molecule by analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) of the proton signals.

Materials and Equipment

2.1. Reagents and Solvents:

-

4-Hydroxy-7-methoxyquinoline: (Purity >98%)

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is a suitable solvent due to its ability to dissolve the analyte and its distinct solvent peak that does not interfere with the signals of interest. Other deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound (δ = 0.00 ppm). High-quality deuterated solvents often contain a small amount of TMS.

2.2. Equipment:

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Volumetric Glassware: Calibrated micropipettes and vials for accurate sample preparation.

-

Vortex Mixer: For thorough mixing of the sample.

-

Filtration System (Optional): Syringe filter (0.45 µm) to remove any particulate matter.

Experimental Protocols

3.1. Sample Preparation: A Step-by-Step Guide

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is designed to ensure a homogenous and particulate-free sample.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-Hydroxy-7-methoxyquinoline into a clean, dry vial. The precise amount will depend on the sensitivity of the NMR spectrometer.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for most standard 5 mm NMR tubes.

-

Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but care should be taken to avoid solvent evaporation.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a syringe filter directly into the NMR tube. This step is crucial as suspended particles can significantly degrade the quality of the magnetic field homogeneity, leading to broadened spectral lines.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram 1: Experimental Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for ¹H NMR analysis.

3.2. Data Acquisition Protocol

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Insert the Sample: Carefully insert the NMR tube into the spectrometer's sample holder.

-

Lock and Shim: The instrument will automatically lock onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field.

-

Set Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Receiver Gain (RG): An initial value can be set and then optimized.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate to cover the entire proton chemical shift range.

-

-

Acquire the Spectrum: Start the acquisition.

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (or the residual solvent peak).

Spectral Interpretation of 4-Hydroxy-7-methoxyquinoline

The ¹H NMR spectrum of 4-Hydroxy-7-methoxyquinoline is predicted to exhibit distinct signals corresponding to the protons on the quinoline ring system, the methoxy group, and the hydroxyl group. The presence of the electron-donating hydroxyl and methoxy groups significantly influences the chemical shifts of the aromatic protons.

Diagram 2: Structure and Proton Numbering of 4-Hydroxy-7-methoxyquinoline

Caption: Chemical structure with proton numbering.

4.1. Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for 4-Hydroxy-7-methoxyquinoline in DMSO-d₆. These predictions are based on the known effects of hydroxyl and methoxy substituents on the quinoline ring system and data from analogous compounds.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | Doublet (d) | J = 5.0 - 6.0 |

| H-3 | ~6.1 | Doublet (d) | J = 5.0 - 6.0 |

| H-5 | ~7.8 | Doublet (d) | J = 8.5 - 9.5 |

| H-6 | ~7.1 | Doublet of Doublets (dd) | J = 8.5 - 9.5, 2.0 - 3.0 |

| H-8 | ~7.0 | Doublet (d) | J = 2.0 - 3.0 |

| OCH₃ | ~3.9 | Singlet (s) | - |

| OH | ~11.5 | Broad Singlet (br s) | - |

4.2. Detailed Analysis of the Spectrum

-

Aromatic Protons (H-2, H-3, H-5, H-6, H-8):

-

The protons on the pyridine ring, H-2 and H-3 , are expected to appear as doublets due to their coupling to each other. The electron-withdrawing nitrogen atom deshields H-2, causing it to resonate at a lower field compared to H-3. The 4-hydroxyl group will also influence these chemical shifts.

-

The protons on the benzene ring, H-5 , H-6 , and H-8 , form an AMX spin system.

-

H-5 is ortho to the fused ring and will appear as a doublet due to coupling with H-6.

-

H-6 is ortho to both H-5 and the methoxy group at C-7. It will be split into a doublet of doublets by H-5 and H-8.

-

H-8 is ortho to the methoxy group and will appear as a doublet due to coupling with H-6. The methoxy group at the 7-position is an electron-donating group, which will shield the ortho (H-6 and H-8) and para (not present) positions, causing them to shift to a higher field (lower ppm) compared to the unsubstituted quinoline.[4]

-

-

-

Methoxy Protons (OCH₃):

-

The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately 3.9 ppm.

-

-

Hydroxyl Proton (OH):

-

The hydroxyl proton is acidic and its chemical shift can be concentration and temperature-dependent. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield chemical shift (around 11.5 ppm) due to hydrogen bonding with the solvent.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Broad Peaks | - Poor shimming- Sample concentration too high- Presence of paramagnetic impurities | - Reshim the spectrometer.- Dilute the sample.- Filter the sample or use a chelating agent. |

| Low Signal-to-Noise | - Sample concentration too low | - Increase the number of scans.- Prepare a more concentrated sample. |

| Extra Peaks | - Contamination from solvent, grease, or other impurities | - Use high-purity deuterated solvents.- Ensure all glassware is clean. |

Conclusion

This application note provides a detailed and practical guide to the ¹H NMR analysis of 4-Hydroxy-7-methoxyquinoline. By following the outlined protocols for sample preparation and data acquisition, and utilizing the provided spectral interpretation guide, researchers can confidently verify the structure and assess the purity of this important pharmaceutical intermediate. A thorough understanding of the principles of ¹H NMR spectroscopy and the influence of substituents on chemical shifts and coupling constants is essential for accurate and reliable analysis.

References

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. (n.d.). Retrieved February 4, 2026, from [Link]

-

¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 4, 2026, from [Link]

- CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. (n.d.). Google Patents.

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Retrieved February 4, 2026, from [Link]

-

4-Hydroxy-7-methoxycoumarin. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. (n.d.). Beilstein Journals. Retrieved February 4, 2026, from [Link]

-

¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 4, 2026, from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

¹H NMR spectra of 4-hydroxynaphto[2,3-h]cinnoline-7,12-dione (Q2) in... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 4, 2026, from [Link]

-

Table 3 ¹H NMR chemical shifts and line widths of the free quinolones... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

NMR study of O and N, O-substituted 8-quinolinol derivatives. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one. (n.d.). ChemSynthesis. Retrieved February 4, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved February 4, 2026, from [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 4-Hydroxy-7-methoxyquinoline in Pharmaceutical Synthesis

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It focuses on the practical utilization of 4-Hydroxy-7-methoxyquinoline (also known as 7-methoxy-4-quinolinol) as a high-value scaffold in the synthesis of kinase inhibitors and antimalarial agents.

Executive Summary

4-Hydroxy-7-methoxyquinoline (4-HMQ) is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a wide class of Type II kinase inhibitors (targeting VEGFR, c-Met, and RET) and quinoline-based antimalarials. Its structural utility lies in the 7-methoxy group, which enhances lipophilicity and metabolic stability compared to the naked quinoline, while the 4-hydroxy group provides a versatile handle for activation and nucleophilic substitution.

This guide details the activation workflow —converting the inert 4-hydroxy tautomer into the reactive 4-chloro species—and the subsequent coupling protocols used to generate bioactive libraries.

Critical Distinction: Do not confuse this intermediate with 7-Hydroxymitragynine, an indole alkaloid metabolite of Kratom. They share a partial name but are chemically and pharmacologically distinct.

Chemical Identity & Mechanism

Tautomeric Equilibrium

In solution, 4-HMQ exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . This equilibrium is solvent-dependent but heavily favors the 4-quinolone tautomer in polar solvents and the solid state.

-

Implication: Direct alkylation often results in a mixture of O-alkylation (at C4) and N-alkylation (at N1). To achieve selective functionalization at the C4 position, the standard industry protocol involves converting the oxygen to a leaving group (Cl, Br, or OTs).

The "Gateway" Reaction

The primary utility of 4-HMQ is as a precursor to 4-Chloro-7-methoxyquinoline . This chlorinated intermediate acts as a potent electrophile for SNAr (Nucleophilic Aromatic Substitution) reactions with anilines or phenols, a key step in synthesizing drugs structurally related to Lenvatinib and Cabozantinib .

Figure 1: The synthetic landscape of 4-HMQ. The transformation to the 4-chloro derivative is the critical activation step enabling downstream diversity.

Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Synthesis of 4-Chloro-7-methoxyquinoline.[1][2] Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack by chloride.

Safety Warning: Phosphorus oxychloride (POCl₃) is highly toxic and reacts violently with water. All glassware must be oven-dried. Perform in a well-ventilated fume hood.

Materials:

-

4-Hydroxy-7-methoxyquinoline (10.0 g, 57.1 mmol)

-

Phosphorus oxychloride (POCl₃) (50 mL, excess)

-

Optional: Catalytic DMF (5 drops) to accelerate Vilsmeier-type activation.

-

Solvent: Acetonitrile (if dilution is required) or Neat.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Addition: Charge the flask with 4-HMQ. Slowly add POCl₃. The reaction is initially endothermic but may evolve HCl gas.

-

Reaction: Heat the mixture to reflux (105°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (50:50 Ethyl Acetate/Hexane). The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (Rf ~0.6).

-

-

Quenching (Critical):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl₃ via rotary evaporation (use a caustic trap for acidic vapors).

-

Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic!

-

-

Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide (28%) or sat. NaHCO₃.

-

Extraction: Extract the aqueous slurry with Dichloromethane (3 x 50 mL).

-

Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Expected Yield: 85–92% (Off-white solid).

Protocol B: SNAr Coupling (Kinase Inhibitor Synthesis)

Objective: Coupling the activated scaffold with an aniline (e.g., 3-chloro-4-fluoroaniline) to create a VEGFR-inhibitor prototype.

Materials:

-

4-Chloro-7-methoxyquinoline (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Solvent: Isopropanol (IPA) or 2-Butanol.

-

Catalyst: HCl (catalytic drops) or p-Toluenesulfonic acid (PTSA).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-Chloro-7-methoxyquinoline (1.93 g, 10 mmol) in Isopropanol (20 mL).

-

Reagent Addition: Add the substituted aniline (11 mmol).

-

Reaction: Heat to reflux (82°C) for 6–12 hours.

-

Precipitation: Upon cooling, the product usually precipitates as the hydrochloride salt.

-

Isolation: Filter the solid. Wash with cold isopropanol and diethyl ether to remove unreacted aniline.

-

Free Base Conversion (Optional): Suspend the salt in water, treat with 1M NaOH, and extract into EtOAc.

Data Specification Table:

| Parameter | Specification | Notes |

| Appearance | White to pale yellow powder | Darkening indicates oxidation/impurities. |

| Purity (HPLC) | > 98.0% | Key impurity: 4-Chloro dimer. |

| Melting Point | 213–217°C (Parent 4-OH) | 4-Chloro derivative MP is lower (~80-90°C). |

| Solubility | DMSO, DMF, hot alcohols | Insoluble in water (neutral form). |

| Storage | Desiccated, Room Temp | Hygroscopic; protect from moisture. |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Chlorination:

-

Hydrolysis during Quench:

-

Regioselectivity Issues (N-Alkylation):

-

Context: If attempting direct alkylation instead of chlorination.

-

Insight: Use Cs₂CO₃ in DMF to favor O-alkylation, but the chlorination route (Protocol A) is superior for C4-substitution.

-

References

-

Lenvatinib Synthesis & Intermediates

- Source: GuideChem. "Synthesis of Lenvatinib using 4-chloro-7-Methoxyquinoline-6-carboxamide."

- Relevance: Confirms the 4-chloro-7-methoxyquinoline core as the essential electrophile for Lenv

-

Chlorination Protocol (Deoxychlorination)

- Source: ChemicalBook.

- Relevance: Provides the foundational POCl3 methodology adapted in Protocol A.

-

Scaffold Characterization (SDS & Properties)

- Source: ChemScene. "4-Hydroxy-7-methoxyquinoline MSDS and Properties."

- Relevance: Safety data (H302, H315) and physical properties (MP, Density).

-

Kinase Inhibitor Design (Cabozantinib/Lenvatinib Context)

- Source: National Institutes of Health (NIH) / PubChem. "Cabozantinib Compound Summary."

- Relevance: Illustrates the quinoline-ether structural motif derived

Sources

- 1. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]

- 2. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. patents.justia.com [patents.justia.com]

- 5. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 11. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 12. CN104876864A - Preparation method of lenvatinib - Google Patents [patents.google.com]

Preparation of quinoline-based kinase inhibitors using 4-Hydroxy-7-methoxyquinoline

Application Note: AN-QKIN-0426

Executive Summary & Scientific Rationale

The 4-anilinoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for approved kinase inhibitors such as Bosutinib (Src/Abl), Lenvatinib (VEGFR), and Cabozantinib (c-Met/VEGFR2). While quinazolines (e.g., Gefitinib) are more common for EGFR targeting, the quinoline core offers distinct solubility profiles and vector orientations for the "tail" region (C6/C7 positions), often improving pharmacokinetic properties.

This application note details a high-fidelity, modular protocol for converting 4-Hydroxy-7-methoxyquinoline into a functional kinase inhibitor library. The methodology focuses on three critical modules:

-

Activation: Regioselective chlorination of the C4-tautomeric enol.

-

Coupling: Nucleophilic aromatic substitution (

) to install the selectivity-determining aniline "head." -

Diversification: Demethylation of the C7-methoxy group to access the C7-phenol, a critical handle for installing solubilizing moieties (e.g., morpholine/piperazine side chains).

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, including critical decision nodes for diversification.

Caption: Modular synthetic pathway transforming the 4-hydroxy precursor into a library of kinase inhibitors.

Module 1: Scaffold Activation (Deoxychlorination)

The starting material exists in a tautomeric equilibrium between the quinolin-4(1H)-one and the 4-hydroxyquinoline forms. Reaction with phosphorus oxychloride (

Protocol A: Chlorination via

Objective: Synthesis of 4-chloro-7-methoxyquinoline.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or

line). Strict moisture exclusion is required.[1] -

Reagents:

-

4-Hydroxy-7-methoxyquinoline: 5.0 g (28.5 mmol)

-

Phosphorus oxychloride (

): 30 mL (Excess, acts as solvent/reagent)

-

-

Procedure:

-

Add the solid quinoline to the RBF.

-

Carefully add

(in a fume hood). -

Heat the mixture to reflux (105–110 °C) for 3–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (highly polar, stays at baseline) should disappear; the product (less polar, high Rf) will appear.

-

-

Workup (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation (use a base trap). -

Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

-

Neutralize the aqueous suspension to pH 8–9 using ammonium hydroxide (

) or saturated -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over anhydrous

, filter, and concentrate.

-

-

Yield: Expect 4.5–5.0 g (80–90%) of an off-white/tan solid.

Module 2: The Coupling ( Reaction)

This step defines the kinase selectivity.[2] The aniline moiety binds into the hydrophobic pocket adjacent to the ATP-binding hinge region. We utilize an acid-catalyzed Nucleophilic Aromatic Substitution.

Protocol B: Coupling with 3-Chloro-4-fluoroaniline

Objective: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine (Gefitinib-style substitution).

-

Reagents:

-

4-Chloro-7-methoxyquinoline (from Module 1): 1.0 g (5.16 mmol)

-

3-Chloro-4-fluoroaniline: 0.83 g (5.7 mmol, 1.1 eq)

-

Solvent: Isopropanol (iPrOH): 15 mL

-

-

Procedure:

-

Dissolve the chloroquinoline and aniline in iPrOH in a sealed pressure vial or RBF with condenser.

-

Heat to reflux (85 °C) for 4–12 hours.

-

Mechanism:[1][3][4][5][6][7] The reaction generates HCl in situ, which protonates the quinoline nitrogen, increasing the electrophilicity at C4 and accelerating the reaction (autocatalysis).

-

-

Isolation:

-

Cool the mixture to room temperature. The hydrochloride salt of the product often precipitates directly.

-

Option 1 (Salt Isolation): Filter the precipitate, wash with cold iPrOH and

. This yields the HCl salt, which is often more water-soluble. -

Option 2 (Free Base): Dilute with EtOAc, wash with saturated

, dry, and concentrate.

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl proton signal and the appearance of the NH singlet (often broad, >9 ppm) and the aniline aromatic protons.

-

Module 3: Diversification (Demethylation)

To improve ADME (Absorption, Distribution, Metabolism, Excretion) properties, the C7-methoxy group is often converted to a phenol, then alkylated with solubilizing groups (e.g., morpholinopropoxy chains).

Protocol C: Boron Tribromide ( ) Demethylation

Objective: Synthesis of 4-(3-chloro-4-fluoroanilino)-quinolin-7-ol.

-

Setup: Flame-dried glassware,

atmosphere. -

Reagents:

-

Substrate (from Module 2): 1.0 eq

- (1.0 M in DCM): 3.0–4.0 eq

-

Solvent: Anhydrous DCM

-

-

Procedure:

-

Dissolve substrate in DCM at 0 °C .

-

Add

dropwise (fuming!). -

Allow to warm to Room Temperature and stir for 12–24 hours.

-

-

Workup:

-

Quench slowly with Methanol (MeOH) at 0 °C (destroys borate complexes).

-

Concentrate to dryness.[8]

-

Partition between EtOAc and saturated

. -

The product (phenol) may precipitate or remain in the organic layer depending on pH.

-

Structural Biology & Mechanism of Action

Understanding the binding mode is crucial for rational design. The 4-anilinoquinoline core functions as a Type I inhibitor, binding to the active conformation of the kinase.

Caption: Pharmacophore mapping of the 4-anilinoquinoline core within the ATP-binding pocket.

Key Interactions:

-

Hinge Binding: The Quinoline N1 accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR). The C4-NH donates a hydrogen bond to the backbone carbonyl.

-

Selectivity: The aniline ring (3-chloro-4-fluoro) occupies a hydrophobic pocket. Substituents here determine selectivity between EGFR, VEGFR, and other kinases.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Step 1 Yield | >85% (Tan solid) | If low, ensure |

| Step 2 Conversion | >70% (Yellow solid/salt) | If slow, add catalytic HCl (conc.) or switch solvent to 2-ethoxyethanol (higher BP). |

| Solubility | Poor in water; Good in DMSO | Final compounds often require salt formation (Mesylate/HCl) for biological assays. |

| NMR Signal | C4-H (Quinoline) | In the starting material, C3-H is ~6.0 ppm. In the product, it shifts downfield due to aromaticity. |

References

-

Scaffold Synthesis

-

Kinase Inhibitor Design (SAR)

-

4-Anilinoquinoline SAR: Wissner, A. et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link

-

GAK/NAK Family Inhibition: Asquith, C. R. M. et al. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry. Link

-

-

Demethylation Protocols

-

BBr3 Mechanism & Protocol: McOmie, J. F. W. et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. Link (Via Organic Syntheses).

-

Sources

- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents [patents.google.com]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Technical Support Center: Optimizing Conrad-Limpach Reactions for 4-Hydroxyquinoline Synthesis

Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize byproduct formation and maximize the yield and purity of your target 4-hydroxyquinoline derivatives.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your Conrad-Limpach synthesis. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.

Problem 1: My reaction is producing a significant amount of the 2-hydroxyquinoline isomer. How can I improve the selectivity for the desired 4-hydroxyquinoline?

Answer:

The formation of the 2-hydroxyquinoline isomer is a classic issue in Conrad-Limpach synthesis and arises from the competing Knorr quinoline synthesis pathway.[1] The regioselectivity between these two pathways is primarily governed by the temperature of the initial condensation reaction between the aniline and the β-ketoester.[2][3]

-

Causality:

-

Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically room temperature to ~100 °C), the reaction is under kinetic control. The more nucleophilic nitrogen of the aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to the formation of a β-aminoacrylate intermediate, which upon cyclization yields the desired 4-hydroxyquinoline.[2]

-

Knorr Pathway (Thermodynamic Control): At higher temperatures (typically above 140 °C), the reaction shifts to thermodynamic control.[2] Under these conditions, the initial addition to the keto group becomes reversible, and the reaction favors the more thermodynamically stable intermediate, which is the anilide formed by the attack of the aniline on the less reactive ester carbonyl. This anilide intermediate then cyclizes to form the undesired 2-hydroxyquinoline byproduct.[1][3]

-

-

Troubleshooting Steps:

-

Control the Condensation Temperature: Ensure the initial reaction between the aniline and the β-ketoester is carried out at a moderate temperature. Room temperature is often sufficient for the formation of the kinetic β-aminoacrylate intermediate.[2] Avoid heating the initial mixture to high temperatures.

-

Two-Step Procedure: It is highly recommended to perform the reaction in two distinct steps. First, synthesize and isolate the β-aminoacrylate intermediate at a lower temperature. Then, in a separate step, subject the purified intermediate to high-temperature cyclization.[4]

-

-

Visualizing the Competing Pathways:

Caption: Competing Conrad-Limpach and Knorr pathways.

Problem 2: The yield of my 4-hydroxyquinoline is low, even after controlling the initial condensation temperature. What other factors could be at play?

Answer:

Low yields in the second step of the Conrad-Limpach synthesis, the thermal cyclization, are often related to the reaction conditions, particularly the temperature and the choice of solvent.

-

Causality:

-

High-Energy Intermediate: The cyclization step requires the formation of a high-energy intermediate and involves the temporary disruption of the aniline's aromaticity.[5] This process has a significant activation energy barrier and therefore necessitates very high temperatures, typically around 250 °C, to proceed efficiently.[2][4] Insufficient temperature will lead to incomplete conversion of the β-aminoacrylate intermediate.

-

Solvent Role: The use of a high-boiling point, inert solvent is crucial for achieving high yields.[2] The solvent serves to maintain a consistent high temperature and to keep the reactants in the solution phase, facilitating the intramolecular cyclization. Performing the reaction without a solvent or in a solvent with a boiling point below 250 °C often results in poor yields.[2]

-

-

Troubleshooting Steps:

-

Ensure Adequate Cyclization Temperature: The thermal cyclization must be conducted at a sufficiently high temperature, generally around 250 °C.[4]

-

Select an Appropriate High-Boiling Solvent: While mineral oil and diphenyl ether are traditionally used, they can be difficult to handle and remove.[5] Dowtherm A is a common alternative. A study has shown that other solvents can also be effective.[5]

-

-

Data on Solvent Effects:

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl benzoate | 200 | 25 |

| Ethyl benzoate | 213 | 34 |

| 1,2,4-Trichlorobenzene | 213 | 54 |

| 2-Nitrotoluene | 222 | 51 |

| Propyl benzoate | 230 | 65 |

| Isobutyl benzoate | 240 | 66 |

| Dowtherm A | 257 | 65 |

| 2,6-di-tert-Butylphenol | 263 | 65 |

Table adapted from Bagley, M. C., et al. (2009).[5]

-

Experimental Tip: When setting up the high-temperature cyclization, ensure your apparatus is properly assembled for high-temperature reactions, including a high-temperature thermometer and adequate heating mantle.

Problem 3: My final product is dark and appears to contain tar-like impurities. What is causing this and how can I obtain a cleaner product?

Answer:

The formation of dark, tarry byproducts is common in high-temperature reactions and can result from several side reactions, including self-condensation of the β-ketoester and decomposition of the aniline starting material.

-

Causality:

-

β-Ketoester Self-Condensation: β-Ketoesters can undergo self-condensation reactions, such as the Claisen condensation, especially in the presence of any residual base or at very high temperatures.[6] These side reactions can lead to a complex mixture of polymeric materials.

-

Aniline Decomposition: At the high temperatures required for cyclization, anilines can be susceptible to thermal decomposition, which can produce colored, polymeric byproducts.[7]

-

Acid Catalysis: While a catalytic amount of strong acid (e.g., H₂SO₄ or HCl) is often used to facilitate the keto-enol tautomerizations in the mechanism, an excess of acid can promote side reactions and charring at high temperatures.[2]

-

-

Troubleshooting Steps:

-

Purify the Intermediate: Ensure the β-aminoacrylate intermediate from the first step is of high purity before proceeding to the high-temperature cyclization. This will minimize the presence of unreacted starting materials that can contribute to side reactions.

-

Use a Minimal Amount of Acid Catalyst: If an acid catalyst is used, it should be in catalytic amounts (e.g., a few drops of concentrated H₂SO₄).[5]

-

Optimize Reaction Time: Prolonged heating at very high temperatures can increase the likelihood of decomposition. Monitor the reaction by TLC (if possible with high-boiling point solvents) to determine the optimal reaction time.

-

Purification: The crude product will likely require purification. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography can be effective in removing colored impurities.

-

Frequently Asked Questions (FAQs)

Q1: How do substituents on the aniline ring affect the reaction?

Aniline substituents can influence both the reaction rate and the potential for byproduct formation.

-

Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally increase the nucleophilicity of the nitrogen atom, which can facilitate the initial condensation step. However, they can also make the aromatic ring more susceptible to side reactions at high temperatures.

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the aniline nitrogen, which may slow down the initial condensation reaction. However, they can also deactivate the aromatic ring, potentially reducing some side reactions during the high-temperature cyclization. These groups can also influence the regioselectivity of the cyclization step in cases of asymmetrically substituted anilines.[8]

Q2: Can I use alternative catalysts to strong acids like H₂SO₄?

While strong mineral acids are traditional, other catalysts have been explored. Polyphosphoric acid (PPA) can be an effective catalyst and dehydrating agent for the cyclization step. However, PPA is highly viscous and can make product isolation challenging.[9] Microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and potentially minimize byproduct formation by providing rapid and uniform heating.[10]

Q3: What is the best way to purify the final 4-hydroxyquinoline product?

Purification of the crude 4-hydroxyquinoline is often necessary to remove byproducts and colored impurities.

-

Recrystallization: This is the most common method. The choice of solvent will depend on the specific solubility of your product. Common solvents include ethanol, acetic acid, or mixtures of solvents like ethanol/water.

-

Column Chromatography: For more difficult separations or to obtain very high purity material, silica gel column chromatography can be employed. A suitable eluent system will need to be determined based on the polarity of your product and impurities.

-

Washing: After filtration of the crude product, washing with appropriate solvents can help remove some impurities. For example, washing with a non-polar solvent like hexanes can remove residual high-boiling point solvents like mineral oil or Dowtherm A.[5]

Experimental Protocol: A Generalized Approach to Minimize Byproducts

This protocol outlines a two-step procedure designed to favor the formation of the 4-hydroxyquinoline product.

Step 1: Synthesis of the β-Aminoacrylate Intermediate (Kinetic Control)

-

In a round-bottom flask, dissolve the aniline (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene).

-

Add the β-ketoester (1.0-1.1 eq.) to the solution at room temperature.

-

Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the aniline.

-

Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.

-

(Optional but recommended) Purify the intermediate by recrystallization or column chromatography to remove any unreacted starting materials.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

-

In a high-temperature reaction vessel equipped with a reflux condenser and a thermometer, add the β-aminoacrylate intermediate.

-

Add a high-boiling point solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol) in a sufficient amount to ensure good stirring.

-

Heat the mixture with vigorous stirring to ~250 °C.

-

Maintain this temperature for 1-3 hours, monitoring the reaction progress by TLC if feasible.

-

Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product may precipitate upon cooling.

-

Dilute the cooled mixture with a non-polar solvent (e.g., hexanes or toluene) to further precipitate the product and to facilitate filtration.

-

Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling point reaction solvent.

-

Purify the crude product by recrystallization from a suitable solvent.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Conrad-Limpach reaction.

References

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

-

Chemistry Lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.

-

Bagley, M. C., Dale, J. W., & Xiong, X. (2009). A survey of solvents for the Conrad–Limpach synthesis of 4-hydroxyquinolones. Beilstein Journal of Organic Chemistry, 5, 19. [Link]

-

ResearchGate. (n.d.). Microwave-assisted synthesis: Paradigm of Green Chemistry. Retrieved from [Link]

- Carbochemistry Classes. (2021, January 29). Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc [Video]. YouTube.

-

ResearchGate. (n.d.). Phenylphosphonic Acid (PPA) as an Efficient Catalyst for Synthesis of Symmetry and Asymmetry Formamidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

- Google Patents. (n.d.). Condensation of ethyl acetate.

-

Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of electron-donating groups on the aniline oxidative coupling reaction with promethazine: a comprehensive experimental and theoretical investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Acetoacetic Ester Condensation and Certain Related Reactions. Retrieved from [Link]

- SpringerLink. (n.d.). Thermal decomposition kinetics of some aniline complexes of zinc group metals.

- Wiley Online Library. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent.

-

Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]

-

MDPI. (2023). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Retrieved from [Link]

-

PubMed. (n.d.). Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

- SBSS College, Begusarai. (n.d.).

- Quora. (n.d.).

Sources

- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Comparative Guide: 4-Hydroxyquinoline vs. 4-Hydroxy-7-methoxyquinoline

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 4-Hydroxyquinoline (4-HQ) and its 7-substituted derivative, 4-Hydroxy-7-methoxyquinoline (7-OMe-4-HQ) . While structurally similar, the introduction of the electron-donating methoxy group at position 7 induces significant electronic perturbations that alter spectral behavior, solubility profiles, and biological reactivity.

Key Distinction: The 7-methoxy substituent acts as a strong auxochrome, causing a bathochromic shift (red shift) in UV-Vis absorption and modulating fluorescence quantum yield. Furthermore, it influences the keto-enol tautomeric equilibrium, a critical factor in optimizing formulation stability and receptor binding affinity in drug discovery contexts.

Molecular Architecture & Tautomerism

To understand the spectral data, one must first define the dominant structural species. Both compounds exhibit keto-enol tautomerism. In the solid state and in neutral aqueous solutions, the 4-quinolone (keto) tautomer predominates over the 4-hydroxyquinoline (enol) form.

Tautomeric Equilibrium Dynamics

The 7-methoxy group stabilizes the quinolone core through resonance donation, increasing electron density at the carbonyl oxygen and the ring nitrogen.

Figure 1: The equilibrium heavily favors the keto form (4-quinolone) in polar solvents, a critical consideration for interpreting NMR and UV data.[1][2]

Spectral Performance Analysis

The following data synthesizes experimental findings to highlight the comparative spectral fingerprints of both compounds.

A. UV-Vis and Fluorescence Comparison

The 7-methoxy group functions as an Electron Donating Group (EDG). Through mesomeric (+M) effects, it raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a red shift in absorption.

| Feature | 4-Hydroxyquinoline (4-HQ) | 4-Hydroxy-7-methoxyquinoline (7-OMe-4-HQ) | Mechanistic Insight |

| UV | ~230 nm, 300 nm, 316 nm | ~245 nm, 322 nm, 335 nm | Bathochromic shift due to auxochromic -OMe group extending conjugation. |

| Fluorescence Emission | Weak ( | Moderate to Strong | 7-OMe rigidifies the excited state, reducing non-radiative decay pathways. |

| Emission | ~360 - 380 nm (pH dependent) | ~400 - 430 nm | Red-shifted emission; useful for avoiding biological autofluorescence. |

| Stokes Shift | Moderate | Large | Indicates significant geometric relaxation in the excited state ( |

B. NMR Spectroscopy Fingerprint ( H NMR, DMSO- )

The presence of the methoxy group provides a distinct diagnostic handle and alters the shielding of the aromatic protons.

| Position | 4-HQ Chemical Shift ( | 7-OMe-4-HQ Chemical Shift ( | Interpretation |

| -OCH | N/A | 3.85 - 3.95 (s) | Diagnostic singlet; confirms 7-position substitution. |

| H-2 | ~7.9 (d) | ~7.8 (d) | Minimal effect; distant from substitution site. |

| H-5 | ~8.1 (d) | ~8.0 (d) | Slight shielding due to electronic donation into the ring. |

| H-6 & H-8 | ~7.3 - 7.6 (m) | 6.9 - 7.1 (m) | Significant Upfield Shift : Ortho-shielding effect of the methoxy oxygen. |

| NH (Keto) | ~11.5 - 12.0 (br) | ~11.5 - 12.0 (br) | Confirms the presence of the quinolone (keto) tautomer. |

Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

Protocol 1: High-Fidelity HPLC Separation

Objective: Quantitatively separate and analyze 4-HQ and 7-OMe-4-HQ mixtures.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Methodology:

-

Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water. Sonicate for 5 minutes to ensure full dissolution (critical for 4-HQ which can aggregate).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold for polar impurities).

-

2-15 min: 5%

60% B (Linear gradient). -

15-18 min: 60%

95% B (Wash).

-

-

Detection: Set Diode Array Detector (DAD) to 254 nm (universal) and 325 nm (selective for 7-OMe-4-HQ).

-

Validation: The 7-OMe derivative will elute later (higher retention time) than 4-HQ due to the lipophilic methoxy group increasing interaction with the C18 stationary phase.

Protocol 2: Fluorescence Quantum Yield ( ) Determination

Objective: Measure the efficiency of photon emission relative to a standard.

Standard: Quinine Sulfate in 0.1 M H

Step-by-Step:

-

Absorbance Matching: Prepare solutions of the analyte (7-OMe-4-HQ) and the standard such that their absorbance at the excitation wavelength (e.g., 320 nm) is below 0.1 AU . Reasoning: This prevents inner-filter effects which distort emission spectra.[3]

-

Acquisition: Record the integrated fluorescence emission spectrum (

) for both sample and standard. -

Calculation: Use the comparative equation:

(Where

Analytical Decision Matrix

Use the following logic flow to select the appropriate analytical technique based on your sample concentration and matrix complexity.

Figure 2: Decision matrix for selecting analytical methods. Fluorescence is preferred for trace detection of the 7-OMe derivative due to its higher quantum yield.

References

-

Sherin, P. S., et al. (2009). "Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline." Photochemical & Photobiological Sciences. Link

-

Al-Majedy, Y. K., et al. (2015).[4] "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization." American Journal of Chemistry.[4] Link

-

Bilin, A., et al. (2010). "Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles." Sciforum. Link

-

Oregon State University. "1H NMR Chemical Shifts & Spectral Data." Chemistry Department Database. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 4. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

A Comparative Guide to the Orthogonal Purity Validation of 4-Hydroxy-7-methoxyquinoline Reference Standards

The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of drug development and manufacturing, the reference standard is the analytical bedrock upon which product quality is built. It serves as the benchmark for identity, strength, quality, and purity. The compound 4-Hydroxy-7-methoxyquinoline is a key intermediate in the synthesis of various pharmaceutical agents, making the unimpeachable quality of its reference standard a prerequisite for accurate analytical method validation and quality control.[1] An erroneously assigned purity value can propagate through the entire development lifecycle, leading to incorrect dosage, out-of-specification results, and potential regulatory setbacks.

This guide provides an in-depth comparison of the essential analytical methodologies required to establish the purity of a 4-Hydroxy-7-methoxyquinoline reference standard. We will move beyond a simple listing of techniques to explore the scientific rationale behind employing an orthogonal approach —the use of multiple, independent analytical methods to provide a comprehensive and highly confident purity assessment.[2][3] This multi-faceted strategy ensures that all potential impurities, from organic process-related compounds to residual water and solvents, are meticulously accounted for.

The Orthogonal Purity Assessment Strategy

A single analytical technique provides only one perspective on a compound's purity. An impurity that is invisible to one method (e.g., a compound without a UV chromophore in HPLC) may be readily detected and quantified by another (e.g., qNMR).[2] The orthogonal approach is a self-validating system where different techniques converge on a single, reliable purity value. This strategy is the cornerstone of reference standard characterization.[4]

Caption: Orthogonal workflow for reference standard purity validation.

Core Technique Comparison: Chromatographic vs. Spectroscopic Methods

The two primary pillars of purity assessment are chromatographic separation for profiling related substance impurities and quantitative NMR for determining an absolute purity value.

High-Performance Liquid Chromatography (HPLC): The Impurity Profiler

Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) is the quintessential technique for separating and quantifying organic impurities present in the main compound.[5] Its power lies in the differential partitioning of molecules between a liquid mobile phase and a solid stationary phase.[6][7] For 4-Hydroxy-7-methoxyquinoline, a reverse-phase method is ideal, as it effectively separates moderately polar compounds from potential non-polar or more polar impurities. The use of a photodiode array (PDA) detector is critical, as it not only quantifies impurities but also provides UV spectral data to assess peak purity and aid in preliminary identification.[8]

Self-Validating System: The protocol's validity is ensured through rigorous system suitability testing (SST) as mandated by pharmacopeias like the USP and Ph. Eur.[9][10][11][12][13] Parameters such as theoretical plates, tailing factor, and reproducibility of injections confirm that the chromatographic system is performing correctly before any sample analysis.[14]

Detailed Experimental Protocol: HPLC-UV for Purity Determination

-

Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of 4-Hydroxy-7-methoxyquinoline and dissolve in 10 mL of 50:50 water:acetonitrile to create a 1 mg/mL solution.

-

System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Quantitative NMR (qNMR): The Absolute Purity Arbiter

Causality Behind Experimental Choices: Quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary analytical method.[2] Unlike chromatography, which provides a relative purity, qNMR determines the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a highly pure, certified internal standard.[15] The fundamental principle is that the NMR signal intensity is directly proportional to the number of atomic nuclei generating the signal.[15] This makes qNMR an ideal orthogonal technique to HPLC, as it is insensitive to the chromatographic properties or UV absorbance of impurities.[2][3]

Self-Validating System: The integrity of the qNMR measurement relies on the certified purity of the internal standard, which provides traceability to national standards (e.g., NIST). The choice of non-overlapping, sharp signals for both the analyte and the internal standard, along with optimized acquisition parameters (e.g., long relaxation delay), ensures accurate integration and a reliable result.

Detailed Experimental Protocol: ¹H-qNMR for Absolute Purity

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Internal Standard: Certified Maleic Acid (≥99.5% purity).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh ~10 mg of 4-Hydroxy-7-methoxyquinoline into a vial.

-

Accurately weigh ~10 mg of the certified internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Key Acquisition Parameters:

-

Pulse Program: Standard 90° pulse.

-

Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

-

Number of Scans: ≥ 16.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Carefully integrate a well-resolved, unique signal for 4-Hydroxy-7-methoxyquinoline and a signal for the internal standard.

-

-

Purity Calculation:

-

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd

-

Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

-

Complementary Techniques for a Complete Profile

While HPLC and qNMR form the core of the purity assessment, they do not account for non-organic impurities. A comprehensive validation requires additional, specific tests.

Caption: Convergence of orthogonal methods for purity assignment.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about non-volatile impurities and thermal stability.[16] TGA measures changes in mass as a function of temperature, making it highly effective for quantifying residual non-volatile inorganic materials (e.g., catalysts) and confirming the absence of significant amounts of bound solvents.[17][18] DSC can detect melting point depression, a classic indicator of the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

For any significant impurities detected by HPLC, LC-MS is the ideal tool for identification.[19] By coupling the separation of LC with the mass-resolving power of a mass spectrometer, one can obtain the exact molecular weight of an impurity.[20][21] This data is invaluable for proposing structures and understanding the synthetic pathway or degradation profile of the reference standard.[22][23]

Comparative Summary of Purity Validation Techniques

The table below summarizes the roles, strengths, and limitations of each technique in the validation of a 4-Hydroxy-7-methoxyquinoline reference standard.

| Technique | Primary Purpose | Strengths | Limitations |

| HPLC-UV/PDA | Detection and quantification of organic and process-related impurities. | High resolution for separating structurally similar compounds; well-established and accepted by regulatory bodies.[5][14] | Requires impurities to have a UV chromophore; assumes equal response factors for area % calculation. |

| qNMR | Absolute purity determination. | Primary method traceable to national standards; quantifies without a specific reference standard of the analyte; detects non-chromophoric impurities.[2][15][24] | Lower sensitivity than HPLC for trace impurities; requires a high-purity internal standard. |

| LC-MS | Identification of unknown impurities. | High sensitivity and provides molecular weight information crucial for structural elucidation.[19] | Primarily a qualitative/semi-quantitative tool unless specific impurity standards are available. |